N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 941937-63-9
VCID: VC6394147
InChI: InChI=1S/C17H21N3O4/c1-22-12-8-9-13(14(10-12)23-2)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21)
SMILES: COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)OC
Molecular Formula: C17H21N3O4
Molecular Weight: 331.372

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

CAS No.: 941937-63-9

Cat. No.: VC6394147

Molecular Formula: C17H21N3O4

Molecular Weight: 331.372

* For research use only. Not for human or veterinary use.

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide - 941937-63-9

Specification

CAS No. 941937-63-9
Molecular Formula C17H21N3O4
Molecular Weight 331.372
IUPAC Name N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Standard InChI InChI=1S/C17H21N3O4/c1-22-12-8-9-13(14(10-12)23-2)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21)
Standard InChI Key MSOOAMYRYFWBES-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)OC

Introduction

Overview of the Compound

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are widely studied for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound integrates a cyclohexane carboxamide moiety with a 1,3,4-oxadiazole ring substituted with a 2,4-dimethoxyphenyl group.

Synthesis Pathway

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves:

  • Formation of the Oxadiazole Ring: This is achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

  • Substitution with Dimethoxyphenyl Group: The incorporation of the dimethoxyphenyl group is achieved via electrophilic aromatic substitution or related methods.

  • Attachment of the Cyclohexanecarboxamide Moiety: This step involves amide bond formation using cyclohexanecarboxylic acid or its derivatives.

Biological Activities

Compounds containing the 1,3,4-oxadiazole scaffold are known for their versatile pharmacological properties. While specific data on N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is limited in publicly available literature, related derivatives have demonstrated:

  • Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls or enzymes .

  • Antioxidant Properties: Scavenging free radicals through electron donation mechanisms .

  • Anticancer Potential: Inducing apoptosis and inhibiting tumor cell proliferation by interacting with cellular targets .

Spectroscopic Characterization

Spectroscopic techniques such as IR, NMR (¹H and ¹³C), and mass spectrometry are essential for confirming the structure of such compounds:

  • IR Spectroscopy: Identifies functional groups such as amides (C=O stretching) and aromatic rings.

  • ¹H-NMR and ¹³C-NMR: Provides detailed insights into hydrogen and carbon environments within the molecule.

  • Mass Spectrometry (LC-MS): Confirms molecular weight and fragmentation patterns.

Applications in Medicinal Chemistry

The structural features of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide make it a promising candidate for drug development:

  • Antimicrobial Agents: Potential for treating infections caused by resistant bacterial strains.

  • Antioxidants: Application in conditions involving oxidative stress.

  • Cancer Therapeutics: Possible use in targeted therapies due to its selective cytotoxicity.

Future Research Directions

To fully explore the potential of this compound:

  • Conduct detailed in vitro and in vivo studies to evaluate its pharmacokinetics and pharmacodynamics.

  • Investigate structure–activity relationships (SAR) to optimize biological activity.

  • Explore its potential as a lead compound for multi-target drug design.

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